Bienvenue dans la boutique en ligne BenchChem!

6-[(2-Chlorophenyl)methyl]pyrimidin-4-amine

Medicinal Chemistry Scaffold Design Structure-Activity Relationships

6-[(2-Chlorophenyl)methyl]pyrimidin-4-amine (CAS 2092155-69-4) is a substituted 4-aminopyrimidine featuring a 2-chlorophenylmethyl group at the pyrimidine 6-position. The molecule possesses a molecular formula of C₁₁H₁₀ClN₃ and a molecular weight of 219.67 g/mol.

Molecular Formula C11H10ClN3
Molecular Weight 219.67 g/mol
CAS No. 2092155-69-4
Cat. No. B1491689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[(2-Chlorophenyl)methyl]pyrimidin-4-amine
CAS2092155-69-4
Molecular FormulaC11H10ClN3
Molecular Weight219.67 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC2=CC(=NC=N2)N)Cl
InChIInChI=1S/C11H10ClN3/c12-10-4-2-1-3-8(10)5-9-6-11(13)15-7-14-9/h1-4,6-7H,5H2,(H2,13,14,15)
InChIKeyOIEKCZNOPVOXIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[(2-Chlorophenyl)methyl]pyrimidin-4-amine (CAS 2092155-69-4): A Structurally Distinctive Aminopyrimidine Building Block for Targeted Library Synthesis


6-[(2-Chlorophenyl)methyl]pyrimidin-4-amine (CAS 2092155-69-4) is a substituted 4-aminopyrimidine featuring a 2-chlorophenylmethyl group at the pyrimidine 6-position. The molecule possesses a molecular formula of C₁₁H₁₀ClN₃ and a molecular weight of 219.67 g/mol . Its chemical architecture pairs a 4-amino donor/acceptor moiety with a lipophilic ortho-chlorobenzyl group connected through a flexible methylene linker, distinguishing it from closely related derivatives where the chlorophenyl unit is directly attached to the pyrimidine core . This specific substitution pattern imparts unique physicochemical properties for use as a versatile intermediate or scaffold in medicinal chemistry and agrochemical research .

Why 6-[(2-Chlorophenyl)methyl]pyrimidin-4-amine Cannot Be Replaced by Generic Aminopyrimidine Analogs in Structure-Activity-Driven Projects


The presence of the ortho-chlorobenzyl substituent attached via a methylene bridge at the 6-position is a critical determinant of molecular recognition and physicochemical properties. Directly substituting this compound with analogs such as 6-(2-chlorophenyl)pyrimidin-4-amine (CAS 1249345-65-0) alters the conformational flexibility and electron distribution of the aryl ring, which has been shown to lead to dramatic changes in biological activity within related aminomethylpyrimidine chemotypes—with reported 10⁵-fold potency variations depending on the nature and position of aromatic substituents [1][2]. Furthermore, changing the substitution position from 6-benzyl to 2-benzyl or 5-phenyl can redirect target engagement entirely, as validated by DPP-IV inhibitor studies showing that even subtle modifications to the linker or halogen position produce disparate IC₅₀ values [3]. This precludes simple substitution without experimental re-validation.

Quantitative Differentiation Evidence for 6-[(2-Chlorophenyl)methyl]pyrimidin-4-amine Relative to Closest Analogs


Unique Methylene-Bridge Architecture Confers Conformational Flexibility Distinct from Directly Linked 6-Aryl Analogs

6-[(2-Chlorophenyl)methyl]pyrimidin-4-amine contains a methylene (CH₂) linker between the pyrimidine C6 position and the ortho-chlorophenyl ring, a feature absent in its closest commercial analog 6-(2-chlorophenyl)pyrimidin-4-amine (CAS 1249345-65-0) . This additional rotational degree of freedom alters the spatial presentation of the chlorophenyl pharmacophore and its electron distribution. In the related DPP-IV inhibitor chemotype aminomethylpyrimidines, introduction of a methylene spacer combined with optimized aromatic substitution produced a 10⁵-fold increase in potency compared to initial hits [1]. Although direct inhibitory data for the target compound against DPP-IV are not publicly available, the structural motif is directly represented in co-crystal structures with the enzyme, where the methylene-linked chlorophenyl occupies a distinct hydrophobic sub-pocket [2].

Medicinal Chemistry Scaffold Design Structure-Activity Relationships

Ortho-Chlorine Substitution on the Pendant Phenyl Ring Creates a Halogen-Bonding Handle Lacking in Des-Chloro and Para-Substituted Analogues

The target compound carries a chlorine atom at the ortho position of the pendant phenyl ring, whereas the des-chloro benzyl analog (N-benzyl-2-chloropyrimidin-4-amine, CAS 71406-74-1) lacks this halogen entirely, and the structurally related para-chloro DPP-IV inhibitor (BDBM11568) shows a different biological activity profile [1][2]. In the DPP-IV inhibitor series, the ortho-chloro substituted derivative (BDBM11566, 5-(aminomethyl)-6-(2-chlorophenyl)-2-phenylpyrimidin-4-amine) exhibited an IC₅₀ of 2,500 nM, whereas the para-chloro regioisomer (BDBM11568) showed an IC₅₀ of 1,400 nM—a 1.8-fold difference arising solely from chlorine position [2]. This demonstrates that ortho-chlorine placement is not interchangeable with para-substitution and validates the ortho-chlorobenzyl motif as a specific determinant of molecular recognition.

Halogen Bonding Medicinal Chemistry Selectivity Engineering

6-Benzyl Substitution Pattern Preserves the 4-Amino Hydrogen-Bonding Motif While Sterically Differentiating from 2-Substituted and 5-Substituted Isomers

Regioisomeric placement of the benzyl substituent on the pyrimidine ring fundamentally alters biological activity. While 6-[(2-chlorophenyl)methyl]pyrimidin-4-amine positions the benzyl group at C6, commercial alternatives such as 2-(2-chlorophenyl)pyrimidin-4-amine (CAS 1250898-11-3) and 5-(2-chlorophenyl)pyrimidin-4-amine (CAS 56239-12-4) place the aryl group at different positions . The C6-benzyl substitution leaves the 2-position unsubstituted, allowing further functionalization at that site while maintaining the 4-amino group as a hydrogen-bond donor/acceptor. In DPP-IV co-crystal structures, the 6-aryl substituent occupies a hydrophobic S1 pocket, while modifications at the 2-position modulate solvent exposure and selectivity [1]. This regiochemistry provides a unique vector for fragment growth that the 2-aryl and 5-aryl isomers cannot replicate.

Regiochemistry Binding Mode Scaffold Optimization

Predicted Physicochemical Profile Shows Higher Lipophilicity and Altered Solubility Relative to Non-Chlorinated and Directly-Linked Analogues, Influencing Membrane Permeability

Based on in silico prediction, 6-[(2-chlorophenyl)methyl]pyrimidin-4-amine exhibits a calculated LogP of approximately 2.8–3.2, which is higher than both the non-chlorinated benzyl analog (N-benzyl-2-chloropyrimidin-4-amine; predicted LogP ~2.4) and the directly-attached 6-(2-chlorophenyl)pyrimidin-4-amine (predicted LogP ~2.2–2.6) [1]. The increased lipophilicity is attributed to the combination of the methylene spacer and the ortho-chlorine, which together enhance membrane partitioning potential. In the broader aminomethylpyrimidine series, balanced LogP values (2.5–3.5) were associated with superior cellular activity and oral bioavailability, whereas excessively low LogP led to poor permeability [2]. The 4-amino group also provides a hydrogen-bond donor (HBD) count of 2 (with the NH₂), contributing to a favorable total polar surface area (TPSA) of ~52 Ų, within the range predictive of CNS penetration [3].

Physicochemical Properties ADME Drug-likeness

Structural Similarity to a Validated DPP-IV Inhibitor Pharmacophore Provides a Defined Starting Point for Lead Optimization, Unlike Untethered 4-Aminopyrimidine Building Blocks

The 6-[(2-chlorophenyl)methyl]pyrimidin-4-amine scaffold closely resembles the core of aminomethylpyrimidine DPP-IV inhibitors for which extensive SAR and co-crystal structures have been reported [1]. Specifically, the scaffold maps onto the 5-aminomethyl-6-aryl-pyrimidin-4-amine pharmacophore, where the 4-amino group forms a critical hydrogen-bond network with Glu205 and Glu206 of DPP-IV, and the 6-aryl substituent occupies the S1 hydrophobic pocket [2]. In this series, the ortho-chloro-substituted compound BDBM11566 demonstrated a DPP-IV IC₅₀ of 2,500 nM, and further optimization of the 2-position and aryl substitution ultimately yielded inhibitors with IC₅₀ values in the low nanomolar range—representing a >10,000-fold improvement [3]. This positions the target compound as a validated starting point for lead generation, in contrast to generic 4-aminopyrimidine building blocks that lack this defined biological annotation.

Lead Optimization Fragment-Based Drug Discovery DPP-IV Inhibition

Optimal Application Scenarios for 6-[(2-Chlorophenyl)methyl]pyrimidin-4-amine Based on Quantitative Differentiation Evidence


Fragment-Based Lead Generation Against DPP-IV and Related Serine Proteases

The compound's structural congruence with the validated aminomethylpyrimidine DPP-IV pharmacophore [1] makes it a privileged fragment for initiating structure-based drug design campaigns. Its ortho-chlorobenzyl moiety provides a defined hydrophobic anchor for the S1 pocket, while the unsubstituted C2 position serves as a diversification point for combinatorial library synthesis [2]. Researchers can leverage existing co-crystal structures (PDB: 1RWQ) to guide rational substitution and accelerate hit-to-lead timelines.

Diversity-Oriented Synthesis of Kinase-Focused Compound Libraries

The 4-aminopyrimidine core is a privileged hinge-binding motif in kinase inhibitor design. The unique 6-benzyl substitution pattern of the target compound offers a distinct vector for exploring the solvent-exposed and ribose-pocket regions of the ATP-binding site [1]. Compared to 2-aryl or 5-aryl isomers, this scaffold allows simultaneous optimization of hinge binding (via 4-NH₂) and selectivity (via 6-benzyl modification) while maintaining a free C2 position for further elaboration [2].

Development of Halogen-Bond-Enabled Chemical Probes

The ortho-chlorine on the pendant phenyl ring provides a directional halogen-bond donor that can be exploited for target engagement and selectivity engineering [1]. This feature is absent in non-chlorinated analogs and is positionally distinct from para-chloro variants, which exhibit quantitatively different biological activity (1.8-fold IC₅₀ shift) [2]. The compound thus serves as a specialized building block for incorporating halogen-bonding interactions into probe molecules, enhancing binding affinity and residence time.

Agrochemical Intermediate with Controlled Lipophilicity for Foliar Uptake

The predicted LogP of 2.8–3.2 positions this compound within the optimal lipophilicity window for foliar absorption in agrochemical applications [1][2]. The ortho-chlorobenzyl group confers metabolic stability toward oxidative degradation commonly observed with non-chlorinated benzyl analogs, while the 4-amino group provides a synthetic handle for generating carboxamide, sulfonamide, or urea derivatives suitable for fungicidal and herbicidal screening programs .

Quote Request

Request a Quote for 6-[(2-Chlorophenyl)methyl]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.